molecular formula C5H4BrN3 B6227740 4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole CAS No. 1701989-15-2

4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole

Cat. No. B6227740
CAS RN: 1701989-15-2
M. Wt: 186
InChI Key:
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Description

“4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole” is a derivative of triazole . Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazoles has attracted much attention due to their significant biological applications . Both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .


Molecular Structure Analysis

The molecular structure of “4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole” includes a triazole ring, which is a five-membered heterocyclic ring containing two carbon and three nitrogen atoms . The specific positions of these atoms in the ring differentiate the two isomeric forms of triazole, i.e., 1,2,3-triazole and 1,2,4-triazole .


Chemical Reactions Analysis

Triazoles and their derivatives have shown significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . This is largely due to their unique structure that facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .

Mechanism of Action

The mechanism of action of triazoles is largely attributed to their ability to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This makes them effective in a wide range of therapeutic applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole involves the reaction of 4-bromo-1-methyl-1H-1,2,3-triazole with ethynylmagnesium bromide.", "Starting Materials": [ "4-bromo-1-methyl-1H-1,2,3-triazole", "Ethynylmagnesium bromide" ], "Reaction": [ "Add ethynylmagnesium bromide to a solution of 4-bromo-1-methyl-1H-1,2,3-triazole in anhydrous ether", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with water", "Extract the product with dichloromethane", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the desired product" ] }

CAS RN

1701989-15-2

Product Name

4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole

Molecular Formula

C5H4BrN3

Molecular Weight

186

Purity

95

Origin of Product

United States

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